Cas no 1021-99-4 (N-ethylphenanthridin-6-amine)

N-ethylphenanthridin-6-amine structure
N-ethylphenanthridin-6-amine structure
Product name:N-ethylphenanthridin-6-amine
CAS No:1021-99-4
MF:C15H14N2
MW:222.285063266754
CID:1132284

N-ethylphenanthridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • N-ethylphenanthridin-6-amine
    • LogP
    • N-Ethyl-6-phenanthridinamine
    • 6-Phenanthridinamine, N-ethyl-
    • Inchi: 1S/C15H14N2/c1-2-16-15-13-9-4-3-7-11(13)12-8-5-6-10-14(12)17-15/h3-10H,2H2,1H3,(H,16,17)
    • InChI Key: KWCYSWRKZJMEEY-UHFFFAOYSA-N
    • SMILES: C1C2C(=NC(NCC)=C3C=2C=CC=C3)C=CC=1

Computed Properties

  • Exact Mass: 222.11582
  • Monoisotopic Mass: 222.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9A^2

Experimental Properties

  • Density: 1.19
  • Melting Point: 131-132 °C
  • Boiling Point: 406.448°C at 760 mmHg
  • Flash Point: 199.613°C
  • Refractive Index: 1.726
  • PSA: 24.92
  • LogP: 3.24170
  • pka: 6.48±0.40(Predicted)

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